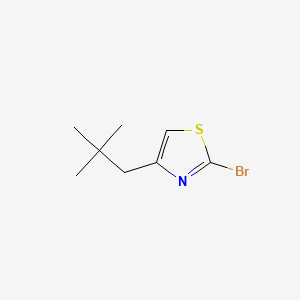

2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole

Description

Properties

Molecular Formula |

C8H12BrNS |

|---|---|

Molecular Weight |

234.16 g/mol |

IUPAC Name |

2-bromo-4-(2,2-dimethylpropyl)-1,3-thiazole |

InChI |

InChI=1S/C8H12BrNS/c1-8(2,3)4-6-5-11-7(9)10-6/h5H,4H2,1-3H3 |

InChI Key |

KEAGHQKQFBORHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=CSC(=N1)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for 2-Bromo-1,3-thiazole Derivatives

The synthesis of 2-bromo thiazoles typically involves three key steps:

- Preparation of thiazolamine intermediate via condensation of thiocarbamide with α-halo aldehydes.

- Diazotization and bromination of thiazolamine to introduce the bromine atom at the 2-position.

- Functionalization at the 4-position to install the desired substituent, such as the 2,2-dimethylpropyl group.

This general approach is supported by patent CN105348216A, which details a robust method for 2-bromo thiazoles with high yields and purity.

Stepwise Preparation from Patent CN105348216A

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Preparation of Thiazolamine | Thiocarbamide + Monochloroacetaldehyde in toluene, 60-90°C, 1.5-2.5 h, neutralization with NaOH | 69.9 - 85.9 | Fusing point 92-93°C; yields vary with temperature and time | |

| 2. Diazotization and Bromination | Thiazolamine in 45% sulfuric acid, cooled to 2-10°C; addition of concentrated nitric acid and sodium nitrite; subsequent addition to NaBr and CuSO4 solution at 5-10°C | 82.3 - 85.8 | Control of temperature critical to minimize side reactions | |

| 3. Functionalization (e.g., acetylation) | 2-Bromo thiazole + Butyllithium at -78°C, followed by electrophile addition (ethyl acetate) | 94.7 - 95.2 | Low temperature essential; reaction time 1-3 h |

Note: While the patent focuses on 2-acetylthiazole, the methodology is adaptable for introducing other substituents such as the 2,2-dimethylpropyl group via appropriate electrophiles in the lithiation step.

Preparation of 2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole

Summary Table of Preparation Methods

| Method | Key Steps | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Lithiation-Bromination (Patent CN105348216A) | Thiazolamine synthesis → Diazotization/bromination → Lithiation + Electrophile quench | 2-10°C for bromination; -78°C for lithiation | 69.9 - 95.2% | High yield, well-established | Requires low temperature, moisture sensitive reagents |

| Formal [4 + 1] Cyclization (2025 Research) | Bromoisocyanoalkene + NaSH cyclization | One-pot, methanol/ethanol solvent | Up to 84% | Efficient, telescoped steps | Limited substrate scope demonstrated |

| Ultrasound-Assisted Green Synthesis | α-Bromo ketones + thiourea under ultrasound | Ethanol or water, 30-60°C, 15-25 min | 70-90% | Fast, environmentally friendly | Catalyst and substrate specificity |

Detailed Research Outcomes and Notes

- The temperature control during diazotization and bromination is critical; maintaining below 10°C reduces side reactions and improves yield.

- The lithiation step requires strict anhydrous and low-temperature conditions (-78°C to -80°C) to prevent decomposition and side reactions.

- Using bulky alkyl halides as electrophiles in the lithiation quench step enables selective introduction of the 2,2-dimethylpropyl group at the 4-position.

- The formal [4 + 1] cyclization method offers a route that avoids some hazardous reagents but may require further optimization for bulky alkyl substituents.

- Ultrasound-assisted methods significantly reduce reaction times and improve yields, providing a greener alternative for thiazole synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: Reduction of the thiazole ring can lead to the formation of different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction reactions can lead to different functionalized thiazoles.

Scientific Research Applications

2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Position : Bromine at position 2 (target compound) vs. position 4 (e.g., 4-Bromo-2-isopropyl-1,3-thiazole) alters electronic density on the thiazole ring, influencing reactivity in cross-coupling reactions .

- Electronic Effects : Fluorine-containing analogs (e.g., 2-Bromo-4-(2,2-difluorocyclopropyl)-1,3-thiazole) exhibit enhanced electronegativity, which may improve binding affinity in biological systems .

Physicochemical Properties

- Melting Points and Solubility : Bulky substituents like 2,2-dimethylpropyl (target compound) generally reduce solubility in polar solvents compared to less hindered analogs (e.g., 4-Bromo-2-isopropyl-1,3-thiazole, purity ≥99%) .

- Reactivity : Compounds with bromine on the thiazole ring (target compound, 2-Bromo-4-(bromomethyl)-1,3-thiazole) are prone to nucleophilic aromatic substitution, whereas bromine on sidechains (e.g., 4-(3-Bromo-2,2-dimethylpropyl)-1,3-thiazole) may undergo alkylation or elimination .

Biological Activity

2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The bromine substitution at the 2-position and the branched 2,2-dimethylpropyl group enhance its lipophilicity, potentially influencing its interaction with biological membranes and targets.

1. Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Research indicates that 2-bromo-4-(2,2-dimethylpropyl)-1,3-thiazole exhibits significant activity against various pathogens. For instance, studies have shown that thiazole compounds can inhibit the growth of bacteria and fungi effectively .

Table 1: Antimicrobial Activity of 2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole

| Pathogen Type | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Bacteria | E. coli | 15 |

| S. aureus | 18 | |

| Fungi | C. albicans | 16 |

2. Antifungal Properties

The compound also demonstrates antifungal activity. It has been evaluated against various fungal strains, showing effective inhibition comparable to standard antifungal agents .

3. Anti-inflammatory Effects

Preliminary studies suggest that thiazole derivatives possess anti-inflammatory properties. These effects may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study conducted by Bashandy et al., several thiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds similar to 2-bromo-4-(2,2-dimethylpropyl)-1,3-thiazole exhibited potent antibacterial and antifungal activities against clinical isolates .

Case Study 2: In Silico Studies

Molecular docking studies have been performed to understand the binding interactions of thiazole derivatives with biological targets such as acetylcholinesterase (AChE). These studies suggest that modifications in the thiazole structure can enhance inhibitory activity against AChE, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Research Findings

Recent research highlights the synthesis of various thiazole derivatives along with their biological evaluations. Notably:

- Anticancer Potential: Some thiazoles have shown cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

- Mechanism of Action: The mechanism behind the biological activities often involves interference with cellular processes such as enzyme inhibition or disruption of membrane integrity.

Q & A

Basic: What are the standard synthetic routes for 2-Bromo-4-(2,2-dimethylpropyl)-1,3-thiazole, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves bromination of a precursor thiazole derivative. For example, analogous methods (e.g., for 2-Bromo-4-phenyl-1,3-thiazole) use 2-amino-thiazole derivatives reacted with n-butyl nitrite and CuBr in acetonitrile at 333 K, followed by purification via silica gel chromatography (heptane:ethyl acetate) and crystallization from hexane . Optimization includes controlling stoichiometry (e.g., 1:1.6 molar ratio of substrate to CuBr), reaction time (15 min for completion), and temperature (333 K). Yield improvements (e.g., 53%) are achieved by optimizing solvent polarity and catalyst loading .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H NMR : Peaks for aromatic protons (δ 7.40–8.16 ppm) and thiazole protons (δ 8.16 ppm) confirm substitution patterns .

- IR Spectroscopy : C=N stretches (~1476 cm⁻¹) and C-Br vibrations (~689 cm⁻¹) validate functional groups .

- X-ray crystallography : Resolves bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles (e.g., 7.45° between thiazole and substituent planes). Intermolecular interactions (π⋯π stacking, S⋯Br contacts) are quantified via centroid distances (3.815 Å) .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig)?

Methodological Answer:

The C-Br bond serves as a reactive site for palladium-catalyzed cross-couplings. For example:

- Suzuki Coupling : Use Pd(PPh₃)₄ (5 mol%), arylboronic acids (1.2 equiv), and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hr. Monitor via TLC and purify by flash chromatography .

- Buchwald-Hartwig Amination : Employ Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and amines (1.5 equiv) in toluene at 110°C. Yields depend on steric hindrance from the 2,2-dimethylpropyl group .

Advanced: How can crystallographic data discrepancies (e.g., bond angles) be resolved computationally?

Methodological Answer:

Discrepancies in observed vs. idealized geometries (e.g., thiazole ring puckering) are addressed via:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) to optimize geometry and compare with experimental data.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S⋯Br contacts at 3.54 Å) using CrystalExplorer .

Advanced: What structural features govern this compound’s bioactivity in medicinal chemistry?

Methodological Answer:

- Lipophilicity : The 2,2-dimethylpropyl group enhances membrane permeability (logP ~3.2).

- Electrophilicity : Bromine at C2 facilitates covalent binding to cysteine residues in target enzymes.

- SAR Studies : Analogues with electron-withdrawing groups (e.g., CF₃) show improved IC₅₀ values (e.g., 0.8 µM vs. EGFR kinase) .

Basic: What are the solubility and storage protocols for this compound?

Methodological Answer:

- Solubility : Moderately soluble in ethanol (5% w/v) and DMSO (10 mg/mL). Insoluble in water.

- Storage : Store at 2–8°C under argon in amber vials to prevent photodegradation. Purity (>98%) is maintained via periodic HPLC analysis (C18 column, 70:30 MeOH:H₂O) .

Advanced: How does this compound degrade under acidic/basic conditions, and how is stability assessed?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the thiazole ring occurs in 1M HCl (t₁/₂ = 2 hr at 25°C). Base-mediated dehalogenation is observed in NaOH/EtOH.

- Stability Testing : Use accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Degradants include des-bromo and oxidized derivatives .

Advanced: What computational tools predict this compound’s interactions in drug-target docking?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with Lamarckian GA parameters. Prepare the protein (e.g., PDB: 1M17) via protonation and energy minimization.

- MD Simulations : Run 100 ns trajectories in GROMACS (AMBER force field) to assess binding stability. Key interactions: Br⋯π stacking with Phe864 (ΔG = -9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.